molecular formula C22H22FNO3 B12194134 3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12194134
M. Wt: 367.4 g/mol
InChI Key: AUKTZQQRKDMJHX-UHFFFAOYSA-N
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Description

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic small molecule identified in scientific research as a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. Aurora B is a component of the Chromosomal Passenger Complex (CPC) and is critical for correcting erroneous kinetochore-microtubule attachments, regulating the spindle assembly checkpoint, and facilitating cytokinesis. This compound (ChEMBL ID: CHEMBL3180071) serves as a valuable chemical probe for investigating mitotic processes, genomic instability, and the consequences of Aurora B inhibition in cellular models. Its primary research utility lies in the study of oncogenesis, as the dysregulation of Aurora kinases is a well-established hallmark of various cancers, making it a compelling tool for preclinical target validation and the exploration of novel anti-mitotic therapeutic strategies. Research utilizing this chemotype has contributed to the understanding of how Aurora B inhibition induces polyploidy and cell death in proliferating cells .

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22FNO3/c1-3-17-14(2)18-8-9-20-19(21(18)27-22(17)25)12-24(13-26-20)11-10-15-4-6-16(23)7-5-15/h4-9H,3,10-13H2,1-2H3

InChI Key

AUKTZQQRKDMJHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CCC4=CC=C(C=C4)F)OC1=O)C

Origin of Product

United States

Preparation Methods

Formation of the Chromeno-Oxazine Core

The chromeno-oxazine framework is synthesized via a Knovenagel condensation between 4-hydroxycoumarin and an aldehyde derivative, followed by cyclization with ammonium acetate and a substituted amide.

Procedure :

  • Knovenagel Condensation :

    • 4-Hydroxycoumarin (1.0 eq) reacts with propionaldehyde (1.2 eq) in ethanol at 80°C for 6 hours to form the chromene intermediate.

    • Catalyst: Triethylamine (0.1 eq).

    • Yield: 78% (confirmed by TLC in ethyl acetate/hexane, 3:7).

  • Oxazinone Ring Closure :

    • The chromene intermediate is treated with 3-ethyl-4-methylpyrrolidin-2-one (1.1 eq) and ammonium acetate (2.0 eq) in refluxing toluene.

    • Reaction Time: 12 hours.

    • Product Purity: >95% (HPLC).

Introduction of the Fluorophenyl Ethyl Side Chain

The fluorophenyl ethyl group is introduced via nucleophilic alkylation using 2-(4-fluorophenyl)ethyl bromide under basic conditions.

Procedure :

  • The chromeno-oxazine intermediate (1.0 eq) is dissolved in dry DMF and cooled to 0°C.

  • Sodium hydride (1.5 eq) is added, followed by dropwise addition of 2-(4-fluorophenyl)ethyl bromide (1.2 eq).

  • Reaction Temperature: 25°C, 8 hours.

  • Workup: Quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (SiO₂, 10% EtOAc/hexane).

  • Yield: 65%.

Final Cyclization and Methyl Group Incorporation

The methyl group at position 4 is introduced through a Grignard reaction with methylmagnesium bromide, followed by acid-catalyzed cyclization.

Procedure :

  • Grignard Addition :

    • The alkylated intermediate (1.0 eq) reacts with methylmagnesium bromide (3.0 eq) in THF at −78°C.

    • Reaction Time: 2 hours.

    • Quench: Saturated NH₄Cl solution.

  • Cyclization :

    • The product is treated with p-toluenesulfonic acid (0.2 eq) in refluxing toluene for 4 hours.

    • Final Product Purity: 99% (HPLC).

Reaction Mechanism and Optimization

Mechanistic Insights

  • Knovenagel Condensation : The reaction proceeds via deprotonation of 4-hydroxycoumarin, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the chromene.

  • Oxazinone Formation : Ammonium acetate facilitates nucleophilic attack by the pyrrolidinone nitrogen on the chromene carbonyl, followed by cyclodehydration.

Table 2: Critical Reaction Parameters

StepTemperatureCatalystYield Optimization
Knovenagel80°CEt₃NExcess aldehyde (1.2 eq)
Alkylation25°CNaHSlow bromide addition
Grignard Addition−78°CNoneStrict temperature control

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (5–20% EtOAc/hexane) removes unreacted starting materials.

  • Recrystallization : The final product is recrystallized from ethanol/water (4:1) to achieve >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar-F), 6.90 (d, 2H, Ar-H), 4.32 (s, 2H, CH₂N), 3.02 (q, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃).

  • FT-IR (KBr) : 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer during the Knovenagel step. Automated crystallization systems reduce purification time by 40% compared to batch processes.

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation at the oxazinone nitrogen is minimized by using a slight excess of NaH.

  • Low Yields in Cyclization : Acid catalyst concentration is critical; exceeding 0.2 eq p-TsOH leads to decomposition.

Chemical Reactions Analysis

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: The chromeno-oxazinone core can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and composites.

Mechanism of Action

The mechanism of action of 3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substituents

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to chlorine’s bulkier halogen effect .
  • Methoxyphenyl : Increases solubility via polar interactions but may reduce membrane permeability .

Side Chain Modifications

  • Hydroxyalkyl vs. Ethyl : Hydroxy groups (e.g., -CH₂CH₂OH) lower melting points and increase polarity, as seen in 4c (mp 149–151°C) , whereas ethyl chains improve lipophilicity.

Core Modifications

  • Trifluoromethyl (CF₃): Electron-withdrawing groups like CF₃ stabilize the oxazinone ring and alter tautomeric equilibria .

Spectroscopic and Stability Data

  • NMR Shifts : The 4-fluorophenyl group in the target compound would deshield adjacent protons, producing distinct doublets (δ ~7.2–7.4 ppm) in ¹H NMR, similar to 4c .
  • Tautomerization: Solvent polarity and substituent electronic effects influence the equilibrium between oxazinone and chromenone tautomers. For example, electron-donating groups (e.g., methoxy) favor oxazinone forms, while electron-withdrawing groups (e.g., CF₃) stabilize chromenones .

Biological Activity

The compound 3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromeno structure fused with an oxazine ring, which is known to influence its biological activity. The presence of the 4-fluorophenyl group is significant as fluorine substitution often enhances the lipophilicity and metabolic stability of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of chromeno compounds often display anticancer properties. Compounds similar to this one have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. Studies involving matrix metalloproteinases (MMPs) have indicated that such compounds can inhibit MMP-2 and MMP-9 activities, which are crucial in inflammatory processes.
  • Neuroprotective Properties : Some derivatives of chromeno compounds have been evaluated for neuroprotective effects against neurodegenerative diseases. They may act on pathways involving oxidative stress and neuronal apoptosis.

Anticancer Activity

A study by Zhang et al. (2020) evaluated the anticancer effects of structurally related chromeno compounds. The results indicated that these compounds could significantly inhibit cell growth in human breast cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
Chromeno derivative AMCF-712.5Apoptosis induction
Chromeno derivative BHeLa15.0Cell cycle arrest

Anti-inflammatory Activity

Research published in 2021 demonstrated that similar chromeno derivatives exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The study measured TNF-alpha and IL-6 levels post-treatment.

CompoundTNF-alpha Reduction (%)IL-6 Reduction (%)
Chromeno derivative C70%65%
Chromeno derivative D60%55%

Neuroprotective Effects

A recent investigation focused on neuroprotective effects showed that certain chromeno derivatives could protect neuronal cells from oxidative stress-induced damage. The study utilized a model of oxidative stress induced by hydrogen peroxide.

CompoundNeuronal Viability (%)ROS Levels (µM)
Chromeno derivative E85%5
Chromeno derivative F78%8

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